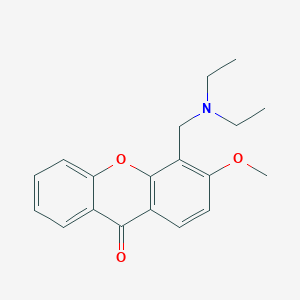
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-, also known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Rhodamine B is a derivative of xanthene and has a molecular formula of C28H31N2O3Cl.
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves its ability to absorb light energy and emit light at a longer wavelength. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. When 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is excited by light of a specific wavelength, it absorbs the energy and undergoes a transition to an excited state. The excited 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B molecule then emits light at a longer wavelength, which can be detected using a fluorescence microscope or a spectrophotometer.
Efectos Bioquímicos Y Fisiológicos
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has several advantages as a fluorescent probe. It has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. It is also relatively stable and has minimal toxicity, which makes it suitable for use in biological systems. However, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations as a fluorescent probe. It has a relatively low photostability, which can limit its use in long-term experiments. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a relatively low signal-to-noise ratio, which can make it difficult to detect low levels of fluorescence.
Direcciones Futuras
There are several future directions for the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B in scientific research. One direction is the development of new derivatives of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B with improved photostability and signal-to-noise ratio. Another direction is the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B as a fluorescent probe for studying the dynamics of biological systems in real-time. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B can also be used in combination with other fluorescent probes to study the interactions between molecules in biological systems. Overall, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has great potential for further development and use in scientific research.
Conclusion:
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is a fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its fluorescence properties make it an excellent fluorescent probe. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has minimal toxicity and has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. While 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations, there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves the reaction of 3,6-diethyl-9H-xanthene-9-one with N,N-diethylethylenediamine in the presence of sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to obtain 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B. The synthesis method of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been well established and is widely used in the laboratory.
Aplicaciones Científicas De Investigación
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent tracer for studying the transport of molecules in cells and tissues. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been used as a fluorescent dye for staining cells and tissues for microscopy.
Propiedades
Número CAS |
17854-58-9 |
|---|---|
Nombre del producto |
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- |
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
Clave InChI |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Otros números CAS |
17854-58-9 |
Sinónimos |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



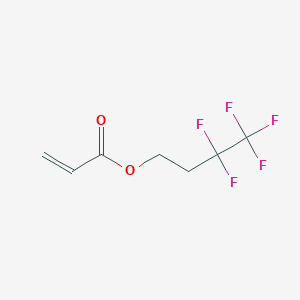
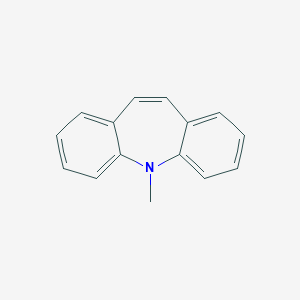
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
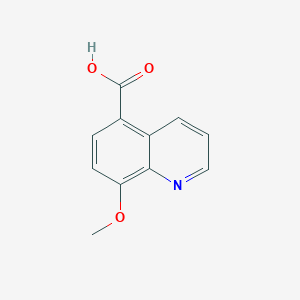
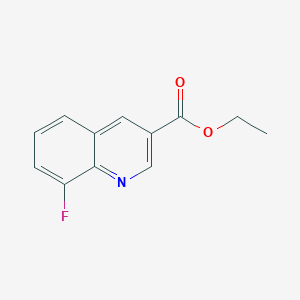
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
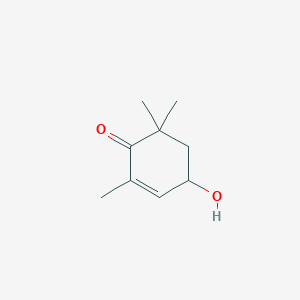
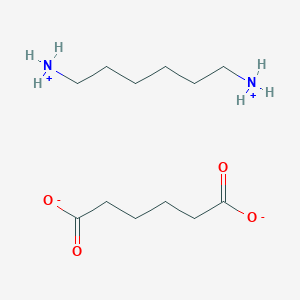
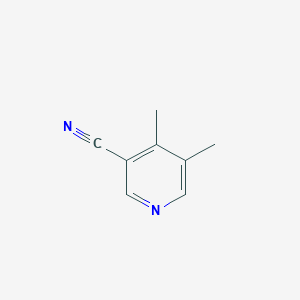
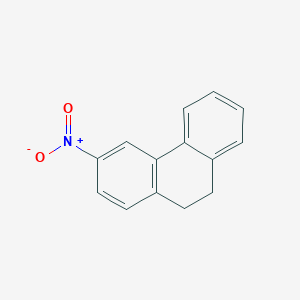
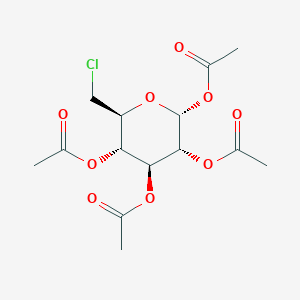

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)